

# Application Notes: Sumitone Fast Red B as a Counterstain in Histology

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## Compound of Interest

Compound Name: *Sumitone fast red b*

Cat. No.: *B15553862*

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Disclaimer: Information regarding "**Sumitone Fast Red B**" for histological applications is not readily available in scientific literature. The following application notes and protocols are based on the general principles of "Fast Red" dyes and analogous red nuclear counterstains like Nuclear Fast Red (also known as Kernechtrot). Researchers should treat the following as a starting guideline that requires optimization for their specific tissues and staining systems.

## Introduction

Counterstaining is a critical step in histology and immunohistochemistry (IHC), providing contrast and context to the primary stain.<sup>[1][2]</sup> A well-chosen counterstain highlights the general tissue architecture, typically by staining nuclei or cytoplasm, allowing for the precise localization of the target antigen.<sup>[1]</sup> "Fast Red" dyes are a class of synthetic azo dyes.<sup>[3]</sup> While some "Fast Red" salts are used as chromogens for enzymes like alkaline phosphatase in IHC, producing a red precipitate at the site of the target antigen, others can be adapted for use as nuclear counterstains.<sup>[4][5]</sup> A red nuclear counterstain is particularly useful when the primary chromogen is blue or green, providing strong color contrast.<sup>[1]</sup>

## Principle of Staining

Nuclear Fast Red and similar red dyes are anionic dyes that form a colored complex with metal ions (a mordant), typically aluminum sulfate.<sup>[6][7]</sup> This positively charged dye-mordant complex then binds to negatively charged components in the cell nucleus, primarily the phosphate groups of nucleic acids and nuclear proteins, resulting in a red to pink coloration of the nuclei.

[1][8] This provides a clear morphological reference for the localization of specific antigens stained by other methods.[1]

## Key Applications and Considerations

- Contrast in Immunohistochemistry (IHC): Provides excellent contrast for blue, green, and blue/gray chromogens (e.g., substrates for horseradish peroxidase like Vector® SG, or alkaline phosphatase like BCIP/NBT).[9][10]
- Routine Histology: Can be used as a standard nuclear stain in various histological procedures.[11]
- Mounting Media Compatibility: Stains of this type are generally compatible with organic, solvent-based permanent mounting media. They are often incompatible with aqueous mounting media, as the stain can leach or dissolve.[10]
- Optimization Required: The optimal staining intensity depends on several factors, including tissue type, fixation method, and the primary staining protocol used. Incubation times should be adjusted to achieve the desired balance between nuclear detail and background clarity.[9]

## Protocols

### Protocol 1: Counterstaining for Immunohistochemistry (General Guideline)

This protocol assumes the preceding immunohistochemical staining steps (e.g., antigen retrieval, blocking, antibody incubations, and chromogen development) have been completed.

Reagents and Materials:

- **Sumitone Fast Red B** solution (Preparation below)
- Distilled or Deionized Water
- Graded Ethanol Series (e.g., 95%, 100%)
- Clearing Agent (e.g., Xylene or a xylene substitute)

- Permanent, organic-based mounting medium

Preparation of Staining Solution (Based on Nuclear Fast Red): This is a representative formulation; the actual concentration for "**Sumitone Fast Red B**" may require significant optimization.

- Dissolve 5 g of aluminum sulfate in 100 ml of distilled water.[\[12\]](#)
- Add 0.1 g of Fast Red dye powder.[\[12\]](#)
- Heat the solution slowly until it begins to boil, then cool to room temperature.[\[12\]](#)
- Filter the solution to remove any precipitate. A small grain of thymol can be added as a preservative.[\[12\]](#) Note: Some commercial formulations of Nuclear Fast Red are sold ready-to-use and may form a precipitate over time, which typically does not affect staining efficacy and can be shaken to redistribute before use.[\[6\]\[9\]](#)

#### Staining Procedure:

- Following the final wash step after chromogen development, rinse slides thoroughly in distilled water.[\[10\]](#)
- Completely cover the tissue section with the Fast Red counterstain solution.
- Incubate at room temperature for 1-10 minutes. The optimal time must be determined empirically. Shorter times (1-2 minutes) may be sufficient for a light nuclear stain.[\[9\]\[10\]](#)
- Rinse the slides well in several changes of distilled water to remove excess stain. A thorough wash is important to prevent cloudiness in subsequent steps.[\[6\]\[10\]](#)
- Dehydrate the sections through a graded series of alcohols (e.g., 2 changes of 95% ethanol, followed by 2 changes of 100% ethanol).[\[6\]](#)
- Clear the tissue in xylene or a suitable substitute (e.g., 2-3 changes).[\[6\]](#)
- Coverslip using a permanent, organic solvent-based mounting medium.[\[10\]](#)

#### Expected Results:

- Nuclei: Pink to Red[[11](#)]
- Cytoplasm: Unstained or light pink[[13](#)]
- Primary IHC Stain: Dependent on the chromogen used (e.g., blue/gray, brown).

## Data and Parameters for Optimization

As no specific quantitative data for **Sumitone Fast Red B** is available, the following table outlines the key parameters that researchers must determine and optimize when validating this stain in their laboratory.

Parameter	Recommended Range / Factor	Purpose & Considerations
Stain Concentration	0.05% - 0.5% (w/v)	Higher concentrations will stain faster but may lead to overstaining and loss of nuclear detail.
Mordant Concentration	5% Aluminum Sulfate (typical)	The mordant is crucial for the dye to bind to nuclear components. The dye-to-mordant ratio may need adjustment. <a href="#">[12]</a>
Incubation Time	1 - 10 minutes	This is the most critical optimization step. Check staining intensity under a microscope every 1-2 minutes to determine the optimal time. <a href="#">[9]</a>
pH of Staining Solution	Acidic (typically pH 2-3)	The pH affects the charge of tissue proteins and can influence staining specificity and intensity. <a href="#">[8]</a>
Washing Step	2-10 minutes in running tap water or several changes of distilled water	Insufficient washing can leave background staining, while excessive washing may reduce staining intensity. <a href="#">[9]</a>
Fixative Used	Formalin, Alcohol, etc.	The type of fixation can affect tissue morphology and its affinity for different stains.
Mounting Medium	Organic/Resinous Media	Incompatible with aqueous mounting media, which can cause the dye to leach from the tissue. <a href="#">[10]</a>

## Visualizations

### Workflow for Immunohistochemical Staining & Counterstaining

The following diagram outlines the major steps in a typical IHC experiment, highlighting the placement of the Fast Red counterstaining procedure.

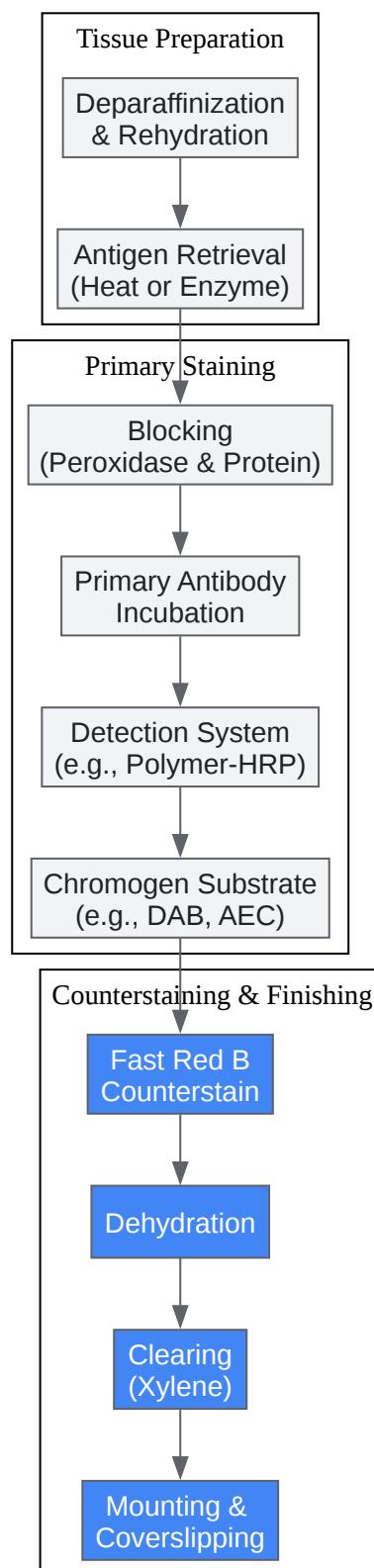
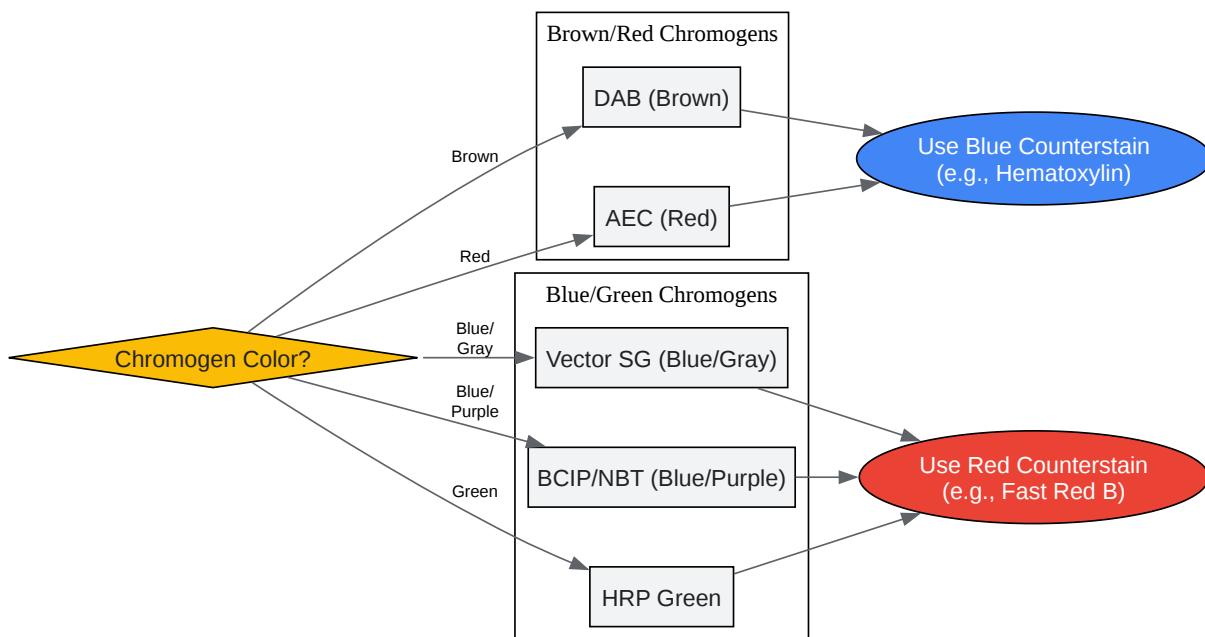
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Fig. 1: General workflow for IHC with Fast Red B counterstaining.

## Decision Logic for Counterstain Selection

This diagram illustrates a simplified decision-making process for choosing a counterstain based on the chromogen used in an IHC experiment.



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